N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
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Overview
Description
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromobenzyl group and a methoxypyrrolidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the benzyl ring.
Amidation: The brominated benzylamine is then reacted with 4-(3-methoxypyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent like DMF (dimethylformamide) and a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.
Oxidation: Oxidation may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The bromobenzyl and methoxypyrrolidinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-fluorobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Contains a fluorine atom in place of bromine.
N-(3-iodobenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide: Features an iodine atom instead of bromine.
Uniqueness
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-9-10-22(13-18)17-7-5-15(6-8-17)19(23)21-12-14-3-2-4-16(20)11-14/h2-8,11,18H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODQOROEGSURMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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